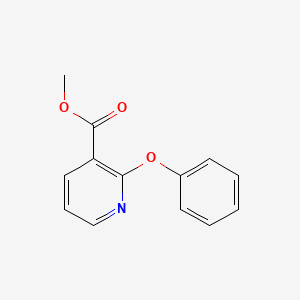

Methyl 2-phenoxynicotinate

描述

Methyl 2-phenoxynicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 229.24 g/mol . This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

Methyl 2-phenoxynicotinate can be synthesized through various synthetic routes. One common method involves the esterification of 2-phenoxynicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound often involves the use of more efficient and scalable methods. One such method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated nicotinic acid ester in the presence of a palladium catalyst . This method is favored for its high yield and selectivity.

化学反应分析

Ester Hydrolysis

Methyl 2-phenoxynicotinate undergoes ester hydrolysis under acidic or alkaline conditions to yield 2-phenoxynicotinic acid. This reaction is analogous to the hydrolysis of methyl nicotinate, which produces nicotinic acid and methanol via nonspecific esterase-mediated cleavage .

Mechanism :

-

Acidic conditions : Protonation of the ester carbonyl oxygen facilitates nucleophilic attack by water.

-

Alkaline conditions : Hydroxide ions directly attack the carbonyl carbon, forming a carboxylate intermediate.

Experimental Data :

| Condition | Reagent | Temperature | Time | Yield (%) | Source |

|---|---|---|---|---|---|

| Acidic (HCl) | 20% HCl | 40°C | 3 h | 71–72 | |

| Alkaline (NaOH) | 10% NaOH | 60°C | 5–7 h | 67–72 |

With Hydrazine Derivatives

This compound reacts with hydrazine hydrate to form 2-phenoxynicotinoyl hydrazide, a precursor for further derivatization. Similar reactions with substituted aryl aldehydes yield arylidene hydrazides, which are explored for bioactivity .

Example :

Conditions :

-

Solvent: Ethanol

-

Temperature: 60°C

-

Time: 6–7 h

Nucleophilic Aromatic Substitution

The phenoxy group at the 2-position can participate in nucleophilic aromatic substitution (NAS) under specific conditions. For example, reaction with amines or thiols may yield substituted pyridine derivatives.

Key Factors :

-

Electron-withdrawing ester group at the 3-position activates the pyridine ring for NAS.

-

Requires high temperatures (80–120°C) and polar aprotic solvents (e.g., DMF).

Transesterification

The methyl ester group can undergo transesterification with higher alcohols (e.g., ethanol, isopropanol) in the presence of acid catalysts.

Example :

Conditions :

Preparation of Coordination Complexes

This compound serves as a ligand precursor in the synthesis of silver(I) coordination polymers. The pyridine nitrogen and ester carbonyl groups facilitate metal binding .

Bioactive Derivatives

-

Anticancer agents : Derivatives like 2-phenoxynicotinamide (IC~50~ = 0.068 μM against VEGFR-2) show promise in inhibiting cancer cell proliferation .

-

Insecticidal compounds : Hydrazone and urea derivatives exhibit activity against Myzus persicae and Helicoverpa armigera .

Stability and Reactivity

科学研究应用

Methyl 2-phenoxynicotinate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

作用机制

The mechanism of action of methyl 2-phenoxynicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of nicotinic acid receptors, leading to various physiological responses. The exact molecular targets and pathways are still under investigation, but it is thought to involve the release of prostaglandins and other signaling molecules .

相似化合物的比较

Methyl 2-phenoxynicotinate can be compared with other similar compounds, such as:

Methyl nicotinate: Both compounds are esters of nicotinic acid, but methyl nicotinate is primarily used as a rubefacient in topical preparations.

Ethyl 2-phenoxynicotinate: This compound has a similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its solubility and reactivity.

This compound is unique due to its specific combination of a phenoxy group and a nicotinic acid ester, which imparts distinct chemical and biological properties .

生物活性

Methyl 2-phenoxynicotinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a phenoxy group. This structural modification is believed to enhance its biological activity compared to other nicotinic acid derivatives.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, including prolyl hydroxylases (PHDs), which play a crucial role in cellular responses to hypoxia. Inhibition of PHDs can stabilize hypoxia-inducible factors (HIFs), leading to enhanced angiogenesis and cellular survival under low oxygen conditions .

- Antioxidant Properties : Recent studies have indicated that derivatives of nicotinic acid exhibit antioxidant activities. These properties may help mitigate oxidative stress in cells, contributing to their protective effects against various diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective properties of this compound in models of acute brain injury. The compound was found to significantly inhibit inflammatory responses and promote neuronal survival through the modulation of extracellular vesicle (EV) release, which is crucial in neurodegenerative diseases .

- Cytotoxicity Against Cancer Cells : Another study focused on the cytotoxic effects of various nicotinic acid derivatives, including this compound, against human cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity, particularly against certain tumor types, potentially through the inhibition of angiogenesis mediated by VEGFR-2 .

Research Findings

Recent research has provided insights into the pharmacokinetics and bioavailability of this compound. The compound has been shown to possess favorable absorption characteristics when administered orally, making it a candidate for further clinical development . Additionally, studies have highlighted its potential as a lead compound for developing new therapeutics targeting various conditions, including cancer and neurodegenerative disorders.

常见问题

Basic Research Questions

Q. What are the critical steps in synthesizing Methyl 2-phenoxynicotinate, and how can reaction conditions be optimized methodologically?

To synthesize this compound, begin with nucleophilic aromatic substitution between 2-chloronicotinic acid and phenol, followed by esterification with methanol. Key parameters include temperature control (80–100°C for substitution) and acid catalysis (e.g., H₂SO₄) for esterification. Optimization involves Design of Experiments (DOE) to evaluate variables like solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction time. Use gas chromatography (GC) or HPLC to monitor yield and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what data should be reported?

Essential techniques include:

- ¹H/¹³C NMR : Confirm ester group formation (δ ~3.8 ppm for methoxy protons) and aromatic substitution patterns.

- FT-IR : Validate C=O stretching (~1700 cm⁻¹) and ether linkages (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

Report full spectral data, including solvent peaks, integration values, and coupling constants. For purity, include HPLC chromatograms with retention times and mobile-phase details .

Q. How should researchers ensure reproducibility in synthesizing and characterizing this compound?

- Document exact molar ratios, solvent grades, and equipment specifications (e.g., reflux condenser type).

- Provide raw spectral data (e.g., NMR FID files) in supplementary materials.

- Use internal standards (e.g., anthracene for HPLC) and triplicate measurements for quantitative analysis .

Advanced Research Questions

Q. How can conflicting bioactivity data from different assays (e.g., enzyme inhibition vs. cytotoxicity) be systematically analyzed?

- Meta-analysis : Pool data from independent studies, adjusting for assay variability (e.g., cell line differences, incubation times).

- Dose-Response Modeling : Compare EC₅₀/IC₅₀ values using nonlinear regression. Address outliers via Grubbs’ test or robust statistical methods.

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to validate binding affinity discrepancies .

Q. What computational strategies predict this compound’s interactions with target enzymes?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Validate with MD simulations (e.g., GROMACS) to assess stability.

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenoxy ring) with activity using descriptors like logP and Hammett constants.

- ADMET Prediction : Employ SwissADME or pkCSM to estimate bioavailability and toxicity risks .

Q. How to design a study investigating structure-activity relationships (SAR) for analogs of this compound?

- Scaffold Modification : Systematically vary substituents on the phenoxy and nicotinate moieties.

- Pharmacophore Mapping : Identify critical functional groups using software like PharmaGist.

- In Vivo/In Vitro Correlation : Compare enzymatic inhibition (e.g., COX-2) with pharmacokinetic profiles (AUC, Cmax) in animal models .

Q. What methodologies resolve discrepancies in cytotoxicity assays (e.g., MTT vs. ATP luminescence)?

- Cross-Validation : Run parallel assays under identical conditions (cell density, serum concentration).

- Mechanistic Profiling : Assess apoptosis (Annexin V staining) vs. necrosis (LDH release) to clarify mode of action.

- Statistical Harmonization : Apply mixed-effects models to account for inter-assay variability .

Q. How can researchers model the pharmacokinetics of this compound using in vitro data?

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Input parameters like logD (octanol-water distribution), plasma protein binding, and CYP450 metabolism data from liver microsomes.

- Compartmental Analysis : Use NONMEM or Monolix to estimate absorption/distribution constants from Caco-2 permeability and tissue-plasma ratios .

Q. Methodological Guidelines

- Data Reporting : Follow COSMOS-E standards for meta-analyses, including PRISMA flowcharts for literature screening .

- Statistical Rigor : Specify p-value thresholds (e.g., p < 0.01) and confidence intervals in bioactivity studies. Avoid "significant" without statistical backing .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental transparency .

属性

IUPAC Name |

methyl 2-phenoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-16-13(15)11-8-5-9-14-12(11)17-10-6-3-2-4-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBVAKNBOUITGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190161 | |

| Record name | 3-Pyridinecarboxylic acid, 2-phenoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727042 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36701-88-9 | |

| Record name | 3-Pyridinecarboxylic acid, 2-phenoxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036701889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 2-phenoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。